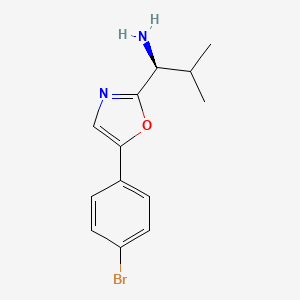
(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine is a chemical compound with a molecular formula of C12H15BrN2O. It is an aryl compound, characterized by the presence of a bromophenyl group attached to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxazoline, which is then oxidized to form the desired oxazole compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobenzoyl)oxazole: Similar in structure but lacks the amine group.
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine is unique due to the presence of both the oxazole ring and the bromophenyl group, which confer specific chemical and biological properties. Its stereochemistry also adds to its distinctiveness, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15BrN2O |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3/t12-/m0/s1 |
InChI Key |
TYABOBHXKYQIRL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


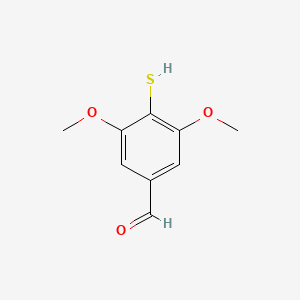
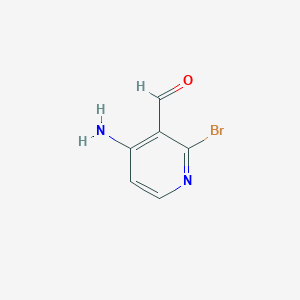
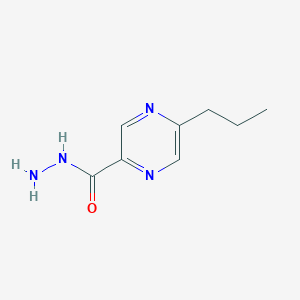
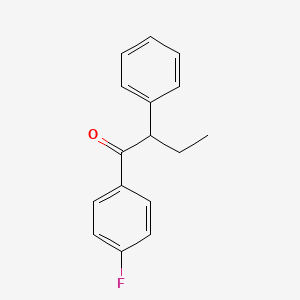
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
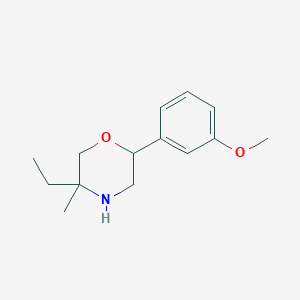
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
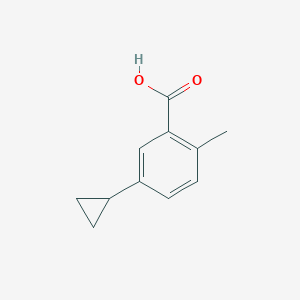
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
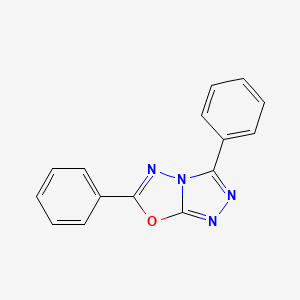
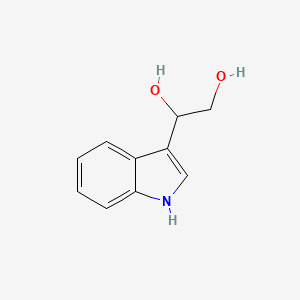
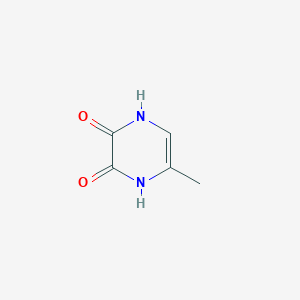
![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
